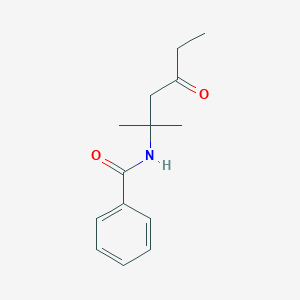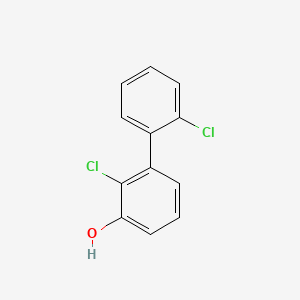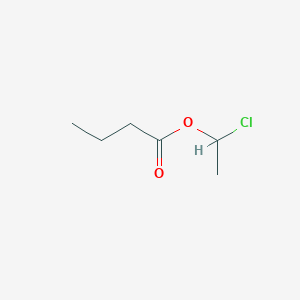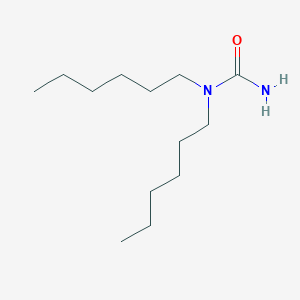
n,n-Dihexylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dihexylurea is an organic compound belonging to the class of ureas It is characterized by the presence of two hexyl groups attached to the nitrogen atoms of the urea moiety
準備方法
Synthetic Routes and Reaction Conditions
N,N-Dihexylurea can be synthesized through several methods. One common approach involves the reaction of hexylamine with phosgene or its derivatives. The reaction typically proceeds under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Another method involves the reaction of hexyl isocyanate with hexylamine, which also yields this compound.
Industrial Production Methods
Industrial production of this compound often employs the use of phosgene substitutes such as diphosgene or triphosgene to avoid the hazards associated with phosgene. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified through recrystallization or distillation.
化学反応の分析
Types of Reactions
N,N-Dihexylurea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: this compound can participate in substitution reactions where one or both hexyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-dialkylurea derivatives, while reduction can produce primary or secondary amines.
科学的研究の応用
N,N-Dihexylurea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of urea derivatives.
Biology: this compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism by which N,N-Dihexylurea exerts its effects involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and molecular targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
N,N-Dicyclohexylurea: Similar in structure but with cyclohexyl groups instead of hexyl groups.
N,N-Dimethylurea: Contains methyl groups instead of hexyl groups.
N,N-Diethylurea: Contains ethyl groups instead of hexyl groups.
Uniqueness
N,N-Dihexylurea is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and potential applications compared to its shorter-chain analogs. This makes it particularly useful in applications where longer hydrophobic chains are advantageous.
特性
| 77464-08-5 | |
分子式 |
C13H28N2O |
分子量 |
228.37 g/mol |
IUPAC名 |
1,1-dihexylurea |
InChI |
InChI=1S/C13H28N2O/c1-3-5-7-9-11-15(13(14)16)12-10-8-6-4-2/h3-12H2,1-2H3,(H2,14,16) |
InChIキー |
IMPHZBHLSYGMSM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCN(CCCCCC)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



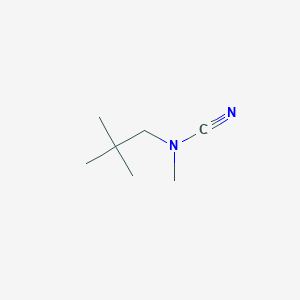
![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ol](/img/structure/B14434831.png)

![Chloro{2-[(dimethylamino)methyl]phenyl}mercury](/img/structure/B14434837.png)
